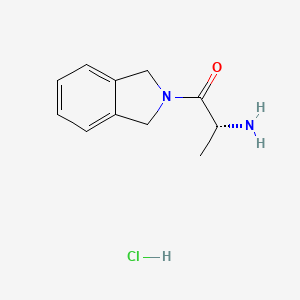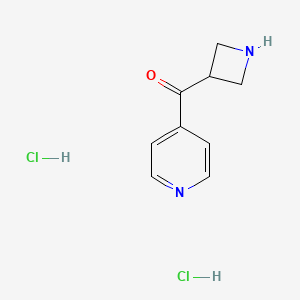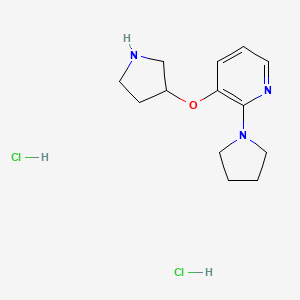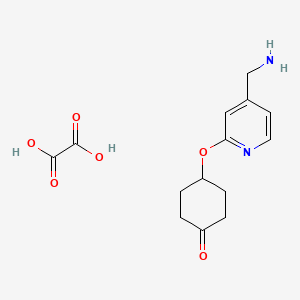![molecular formula C19H22N2 B1450623 2-Benzyl-5-Phenyloctahydropyrrolo[3,4-c]pyrrol CAS No. 861923-83-3](/img/structure/B1450623.png)
2-Benzyl-5-Phenyloctahydropyrrolo[3,4-c]pyrrol
Übersicht
Beschreibung
2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C19H22N2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Erkrankungen
2-Benzyl-5-Phenyloctahydropyrrolo[3,4-c]pyrrol: wurde als potenzieller Therapeutik für die Behandlung neurodegenerativer Erkrankungen identifiziert. Seine Fähigkeit, mit Sigma-2-Rezeptoren zu interagieren, die an der Pathophysiologie der Alzheimer-Krankheit beteiligt sind, macht es zu einem Kandidaten für die Verhinderung der synaptotoxischen Wirkung von Aβ-Oligomeren auf Neuronen .
Krebsforschung
Die Interaktion dieser Verbindung mit Sigma-2-Rezeptoren verbindet sie auch mit der Krebsforschung. Sigma-2-Rezeptoren werden in einigen Krebszelltypen überexprimiert, und ihr Targeting kann zur Induktion des Zelltods in malignen Zellen führen, was einen Weg für die Entwicklung von Antikrebstherapien eröffnet .
Schmerzlinderung
Im Bereich der Schmerzlinderung zeigt This compound aufgrund seiner Interaktion mit Sigma-2-Rezeptoren vielversprechende Ergebnisse. Diese Rezeptoren spielen eine Rolle bei neuropathischen Schmerzen, und die Modulation ihrer Aktivität könnte zu neuen schmerzlindernden Medikamenten führen .
Psychiatrische Erkrankungen
Sigma-2-Rezeptorliganden, darunter This compound, werden auf ihr Potenzial zur Behandlung psychiatrischer Erkrankungen wie Schizophrenie untersucht. Die Modulation dieser Rezeptoren könnte Neurotransmittersysteme beeinflussen, die an der Störung beteiligt sind .
Traumatische Hirnverletzung
Die Forschung zur Behandlung von traumatischen Hirnverletzungen (TBI) umfasst die Erforschung von Sigma-2-Rezeptoren als Ziel. This compound kann helfen, die Auswirkungen von TBI zu mildern, indem es die Aktivität der Rezeptoren beeinflusst .
Drogenabhängigkeit
Die Rolle der Verbindung im Sigma-2-Rezeptor-Signalweg erstreckt sich auch auf die Untersuchung der Drogenabhängigkeit. Durch die Beeinflussung der Aktivität des Rezeptors könnte es Einblicke in die Entwicklung von Behandlungen für Sucht liefern .
Cholesterin-Homöostase
Sigma-2-Rezeptoren sind an der Cholesterin-Homöostase innerhalb des endoplasmatischen Retikulums und der Lysosomen beteiligt. This compound könnte verwendet werden, um die Mechanismen der Cholesterinregulation und verwandter Krankheiten zu untersuchen .
Niemann-Pick-Krankheit
Schließlich legt die Interaktion der Verbindung mit Sigma-2-Rezeptoren, die mit der Niemann-Pick-Krankheit, einer lysosomalen Speicherkrankheit, verbunden sind, ihren potenziellen Einsatz in der Erforschung therapeutischer Ansätze für diesen Zustand nahe .
Wirkmechanismus
Target of Action
Similar compounds such as 2-benzylpyrroles and 2-benzoylpyrroles have been shown to act as uncouplers of oxidative phosphorylation . This suggests that 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole may also target the mitochondrial electron transport chain.
Mode of Action
2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole, like other pyrrole derivatives, is expected to interact with its targets by uncoupling oxidative phosphorylation . This process disrupts the normal flow of electrons through the electron transport chain in mitochondria, leading to a decrease in ATP production .
Biochemical Pathways
The compound’s action on the mitochondrial electron transport chain affects the biochemical pathway of oxidative phosphorylation . This disruption leads to a decrease in ATP production, which can have downstream effects on various cellular processes that rely on ATP for energy .
Pharmacokinetics
Similar compounds have been noted for their high lipophilicity , which can influence their absorption and distribution within the body.
Result of Action
The primary result of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole’s action is a decrease in ATP production due to the disruption of oxidative phosphorylation . This can lead to a lack of energy within the cell, potentially leading to cell death .
Action Environment
The action, efficacy, and stability of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole can be influenced by various environmental factors. For instance, the compound’s high lipophilicity suggests that it may be more effective in lipid-rich environments.
Biochemische Analyse
Biochemical Properties
2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. Additionally, 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole can form complexes with proteins, affecting their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole may alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole involves its binding interactions with various biomolecules. This compound can bind to enzyme active sites, either inhibiting or activating their catalytic activity. For instance, it may inhibit the activity of proteases, preventing the degradation of specific proteins. Additionally, 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole can interact with transcription factors, leading to changes in gene expression. These molecular interactions are essential for understanding how this compound exerts its effects at the cellular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound may also interact with cofactors, such as NADH or FAD, influencing metabolic flux and the levels of specific metabolites. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins, facilitating its uptake and distribution. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the mitochondria may affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein folding and processing .
Eigenschaften
IUPAC Name |
2-benzyl-5-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-3-7-16(8-4-1)11-20-12-17-14-21(15-18(17)13-20)19-9-5-2-6-10-19/h1-10,17-18H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRZIWUMJJIJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)







![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)




